molecular formula C13H12N4O3 B7731281 2-(1,3-benzoxazol-2-ylamino)-6-(methoxymethyl)-1H-pyrimidin-4-one

2-(1,3-benzoxazol-2-ylamino)-6-(methoxymethyl)-1H-pyrimidin-4-one

Cat. No.: B7731281
M. Wt: 272.26 g/mol
InChI Key: LMCQRYZQZNPWBX-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-ylamino)-6-(methoxymethyl)-1H-pyrimidin-4-one is a heterocyclic compound that features both benzoxazole and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylamino)-6-(methoxymethyl)-1H-pyrimidin-4-one typically involves the cyclization of appropriate precursors. The reaction conditions often include the use of catalysts such as samarium triflate or Brønsted acids, and the reactions are typically carried out in aqueous or organic solvents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzoxazol-2-ylamino)-6-(methoxymethyl)-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-(1,3-Benzoxazol-2-ylamino)-6-(methoxymethyl)-1H-pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylamino)-6-(methoxymethyl)-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes that are crucial for cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(1,3-benzoxazol-2-ylamino)-6-(methoxymethyl)-1H-pyrimidin-4-one lies in its combination of benzoxazole and pyrimidine rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylamino)-6-(methoxymethyl)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c1-19-7-8-6-11(18)16-12(14-8)17-13-15-9-4-2-3-5-10(9)20-13/h2-6H,7H2,1H3,(H2,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCQRYZQZNPWBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)N=C(N1)NC2=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=CC(=O)N=C(N1)NC2=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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